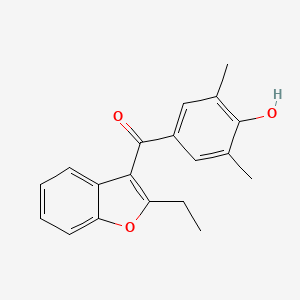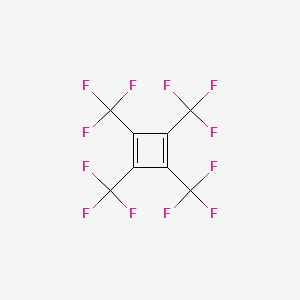
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is a fluorinated organic compound with the molecular formula C8F12. It is characterized by the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This compound is notable for its unique structure and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)buta-1,3-diene with potassium sulfide in N,N-dimethylformamide at room temperature or by heating at reflux with thiourea in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium sulfide, thiourea, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation, with some reactions requiring room temperature conditions and others needing reflux.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium sulfide can lead to the formation of 2,3,4,5-tetrakis(trifluoromethyl)thiophene .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure and properties make it a subject of interest in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene involves its interaction with various molecular targets and pathways. The presence of multiple trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known that the compound can participate in various chemical reactions due to its unique structure .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobuta-1,3-diene: A simpler analog without the trifluoromethyl groups.
2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane: Another fluorinated compound with a different ring structure.
Uniqueness
1,2,3,4-Tetrakis(trifluoromethyl)cyclobuta-1,3-diene is unique due to the presence of four trifluoromethyl groups attached to a cyclobutadiene ring. This structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
50782-49-5 |
|---|---|
Fórmula molecular |
C8F12 |
Peso molecular |
324.07 g/mol |
Nombre IUPAC |
1,2,3,4-tetrakis(trifluoromethyl)cyclobuta-1,3-diene |
InChI |
InChI=1S/C8F12/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1)7(15,16)17 |
Clave InChI |
ULJZYMYWNWCNEL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
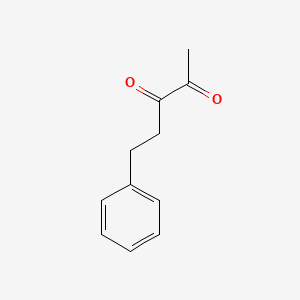
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
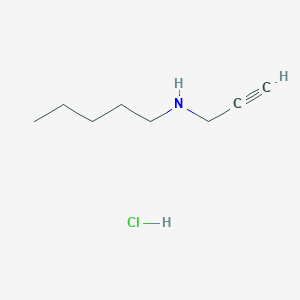


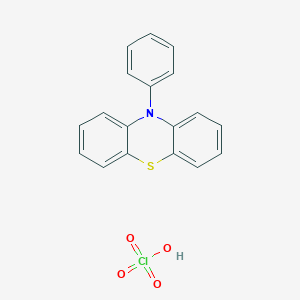
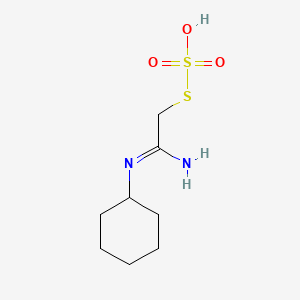
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
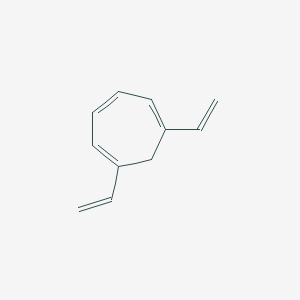
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
